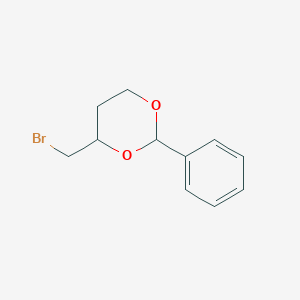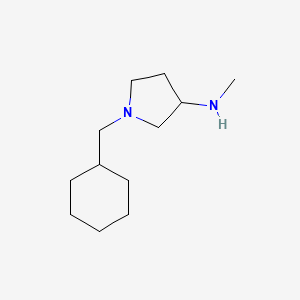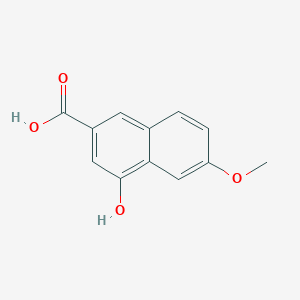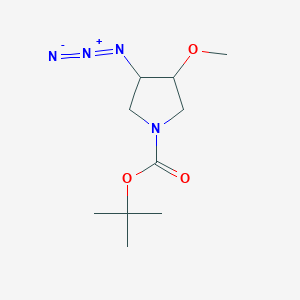
N,N-diethyl-2-hydroxy-6-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-hydroxy-6-methylbenzamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzamide and is characterized by the presence of diethyl groups and a hydroxyl group attached to the benzene ring. This compound is structurally related to other benzamides and has unique properties that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-hydroxy-6-methylbenzamide typically involves the reaction of 2-hydroxy-6-methylbenzoic acid with diethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. Common catalysts include copper-based metal-organic frameworks, which promote oxidative couplings and result in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process is designed to be environmentally friendly, considering factors such as atom economy and reaction mass efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-hydroxy-6-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-hydroxy-6-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
N,N-diethyl-2-hydroxy-6-methylbenzamide can be compared to other benzamide derivatives, such as:
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent (DEET).
N,N-dimethylbenzamide: Used in various chemical applications.
N,N-diethylformamide: Utilized as a solvent in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N,N-diethyl-2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(15)11-9(3)7-6-8-10(11)14/h6-8,14H,4-5H2,1-3H3 |
Clave InChI |
WVWFZXQGJJUNOP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C=CC=C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)


![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)

![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)






![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)

